molecular formula C20H24N2O3 B275180 GAC0003A4

GAC0003A4

Cat. No.: B275180
M. Wt: 340.4 g/mol
InChI Key: YOXCWYCROVRVBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAC0003A4 is a novel small-molecule modulator of liver X receptors (LXRs), specifically functioning as an inverse agonist. Liver X receptors are ligand-dependent transcription factors that play a crucial role in regulating cholesterol and phospholipid metabolism. This compound has shown significant potential in cancer therapeutics, particularly in targeting pancreatic ductal adenocarcinoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GAC0003A4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions and purification processes .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically produced in bulk quantities using automated synthesis and purification systems. The final product undergoes rigorous quality control tests to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions

GAC0003A4 primarily undergoes:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

GAC0003A4 has a wide range of scientific research applications, including:

Mechanism of Action

GAC0003A4 functions as an inverse agonist of liver X receptors, specifically targeting the LXRβ subtype. It inhibits the transcriptional activity of LXR proteins and promotes the degradation of LXRβ proteins. This leads to the downregulation of LXR target genes and pathways involved in cholesterol and phospholipid metabolism. Additionally, this compound induces programmed cell death mechanisms, including apoptosis and necroptosis, in pancreatic ductal adenocarcinoma cells .

Comparison with Similar Compounds

Similar Compounds

    GAC0001E5: Another LXR inverse agonist with similar antitumor activity.

    SR9243: An LXR inverse agonist that selectively targets lipogenesis and the Warburg effect.

    AZ876: A potent and highly selective LXR agonist.

Uniqueness

GAC0003A4 is unique in its dual function as an LXR inverse agonist and degrader. It not only inhibits the transcriptional activity of LXR proteins but also promotes their degradation, leading to more effective downregulation of LXR-mediated pathways. This dual mechanism of action makes this compound a promising candidate for targeting advanced pancreatic cancers and other refractory malignancies .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24N2O3/c1-15-6-4-5-7-19(15)21-8-10-22(11-9-21)20(23)16-12-17(24-2)14-18(13-16)25-3/h4-7,12-14H,8-11H2,1-3H3

InChI Key

YOXCWYCROVRVBS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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